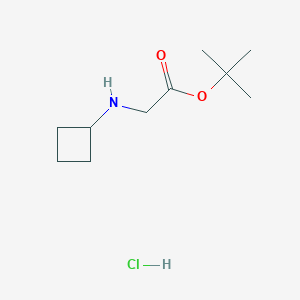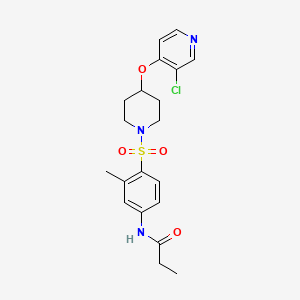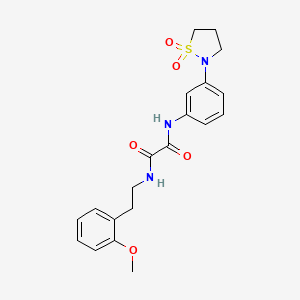![molecular formula C23H21Cl2N3O3S B2873194 2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338955-25-2](/img/structure/B2873194.png)
2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring multiple functional groups such as chloro, methoxy, and sulfonamide, contributes to its potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide typically involves several key steps:
-
Formation of the Benzimidazole Core: : The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core. This reaction is usually carried out under acidic conditions with a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
-
Introduction of the Methoxybenzyl Group: : The benzimidazole core is then alkylated with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the methoxybenzyl group at the nitrogen atom of the benzimidazole ring.
-
Sulfonamide Formation: : The final step involves the reaction of the chlorinated benzimidazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity. For instance, the sulfonamide group can mimic the structure of natural substrates of enzymes, thereby acting as a competitive inhibitor. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide: Lacks the dimethyl groups, which may affect its biological activity and solubility.
2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide: Similar structure but with different substituents on the benzimidazole ring.
Uniqueness
The presence of both chloro and methoxy groups, along with the sulfonamide functionality, makes this compound unique. These groups contribute to its diverse reactivity and potential for various applications in scientific research and industry.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,3-dichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O3S/c1-14-10-19-23(26-13-28(19)12-16-6-4-7-17(11-16)31-3)22(15(14)2)27-32(29,30)20-9-5-8-18(24)21(20)25/h4-11,13,27H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQNMPBVZBZIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)
![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)
![3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873114.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE](/img/structure/B2873115.png)
![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(p-tolylthio)butanamide hydrochloride](/img/structure/B2873119.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2873123.png)
![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2873128.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2873130.png)

